1H-Pyrazol-5-amine, N,N-diethyl-3-methyl-1-phenyl-
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Overview
Description
N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diethyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This method yields the desired pyrazole derivative through a cyclization reaction. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine finds extensive use in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the diethyl substituents.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with different substituents.
Uniqueness
N,N-Diethyl-3-methyl-1-phenyl-1H-pyrazol-5-amine stands out due to the presence of diethyl groups, which enhance its lipophilicity and potentially its bioavailability. This makes it a valuable compound in drug design and other applications where enhanced solubility and permeability are desired .
Properties
CAS No. |
114479-18-4 |
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Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3/c1-4-16(5-2)14-11-12(3)15-17(14)13-9-7-6-8-10-13/h6-11H,4-5H2,1-3H3 |
InChI Key |
XKXKSENEKMGTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=NN1C2=CC=CC=C2)C |
Origin of Product |
United States |
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